N-ethyl-3-hydroxypropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

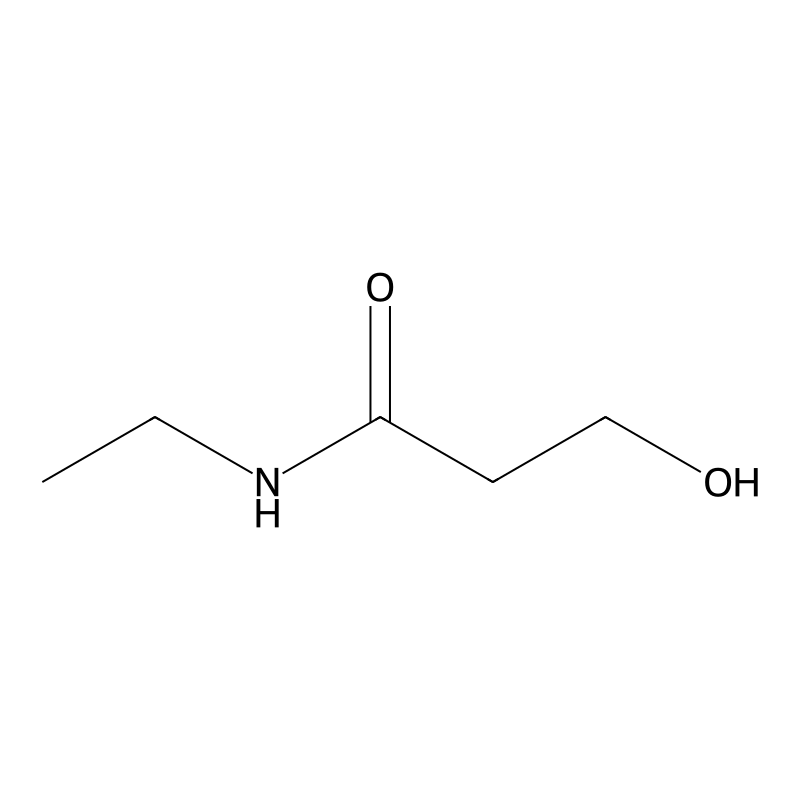

N-ethyl-3-hydroxypropanamide is an organic compound with the molecular formula CHNO. It features a hydroxyl group (-OH) and an amide group (-C(=O)N-) attached to a propanamide backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure allows it to participate in a range of

N-ethyl-3-hydroxypropanamide can undergo several chemical transformations:

- Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Dehydration: Under specific conditions, it can be dehydrated to form N-ethyl-2-oxopropanamide, which is an important intermediate in synthetic pathways.

- Carbonylation: It may also participate in carbonylation reactions to produce β-lactams or other nitrogen-containing heterocycles, utilizing catalysts to facilitate the reaction .

Research indicates that N-ethyl-3-hydroxypropanamide exhibits biological activity that may be beneficial in medicinal chemistry. Its structural similarity to other biologically active compounds suggests potential roles as a chiral auxiliary in asymmetric synthesis, enhancing enantioselectivity in reactions. Additionally, derivatives of similar compounds have shown antimicrobial and anticancer properties, indicating that N-ethyl-3-hydroxypropanamide could also possess relevant biological activities .

Several methods exist for synthesizing N-ethyl-3-hydroxypropanamide:

- From Hydroxypropanal: The compound can be synthesized by reacting hydroxypropanal with ethylamine under controlled conditions, typically involving acid catalysis.

- Via Carbonylation: A more complex method involves carbonylating epoxides or related compounds in the presence of ammonia to yield hydroxypropanamides, which can then be further processed to obtain N-ethyl-3-hydroxypropanamide .

- Using Polyhydroxyalkanoates: Another approach involves treating polyhydroxyalkanoates with ethylamine, resulting in the formation of various hydroxypropanamides including N-ethyl-3-hydroxypropanamide .

N-ethyl-3-hydroxypropanamide finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate for synthesizing bioactive molecules and drugs.

- Organic Synthesis: The compound is utilized as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds.

- Polymer Chemistry: It can be used to create polymers with specific properties through polymerization reactions .

Interaction studies of N-ethyl-3-hydroxypropanamide with other chemical species are crucial for understanding its reactivity and potential applications:

- Chiral Interactions: As a chiral auxiliary, it can influence the stereochemical outcome of reactions involving chiral centers.

- Biological Interactions: Preliminary studies suggest that it may interact with biological targets, potentially influencing enzyme activity or cellular processes.

Further research is needed to elucidate these interactions fully.

N-ethyl-3-hydroxypropanamide shares structural characteristics with several other compounds, which can highlight its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-methyl-3-hydroxypropanamide | CHNO | Methyl substitution instead of ethyl; different sterics |

| N-ethyl-2-hydroxypropanamide | CHNO | Hydroxyl group on the second carbon; different reactivity |

| N-methyl-4-hydroxybutyramide | CHNO | Different position of hydroxyl; potential for different biological activities |

| N-acetyl-3-hydroxypropanamide | CHNO | Acetyl group instead of ethyl; altered properties and applications |

N-ethyl-3-hydroxypropanamide's unique combination of functional groups and its ability to serve as a chiral auxiliary distinguish it from these similar compounds, making it particularly valuable in synthetic organic chemistry and pharmaceutical development .